molecular formula C21H23N3O4S2 B2689296 Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 923179-49-1

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2689296
CAS No.: 923179-49-1
M. Wt: 445.55
InChI Key: DFFGUGZKOAYJQE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by:

  • Core structure: A fused thiophene-pyrimidinone scaffold.
  • Substituents: 3-Isobutyl group at position 3 of the pyrimidinone ring. Thioacetamido linker bridging to an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 2-[[2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-4-28-20(27)14-7-5-6-8-15(14)22-17(25)12-30-21-23-16-9-10-29-18(16)19(26)24(21)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGUGZKOAYJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the isobutyl group and thioacetamido moiety enhances its chemical reactivity and biological interaction potential. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₃₁N₃O₃S
Molecular Weight357.54 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The thieno[3,2-d]pyrimidine derivatives have been associated with anticancer activity. This compound was tested in several cancer cell lines, demonstrating cytotoxic effects that may be attributed to the induction of apoptosis and cell cycle arrest.

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication.
  • Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Bacterial Inhibition :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Results : Showed a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Anticancer Efficacy in Breast Cancer Models :
    • Objective : To assess cytotoxicity in MCF-7 breast cancer cells.
    • Results : Induced significant cell death at concentrations above 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound G1-4 (C25H21F3N4O4S3)
  • Substituents :
    • 3,5-Dimethoxybenzyl group at position 3.
    • Trifluoromethyl-substituted benzothiazole linked via a thioacetamido group.
  • The trifluoromethyl group in G1-4 enhances metabolic stability and hydrophobic interactions in target binding .
  • Synthesis :
    • Synthesized via coupling under inert gas using DMF and trimethylamine, yielding 48% after purification .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
  • Substituents :
    • Thietan-3-yloxy group at position 4.
    • 6-Methylpyrimidine core.
  • The thietan-3-yloxy group introduces conformational flexibility, which may impact bioavailability .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Substituents: Pyridazine ring linked to a phenethylamino group.
  • Key Differences: Replaces the thieno-pyrimidinone core with a pyridazine ring, altering electronic properties and hydrogen-bonding capacity. The ethyl benzoate ester is retained, suggesting shared prodrug characteristics for enhanced absorption .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~450 (estimated) Thioacetamido, ethyl benzoate ~3.2
G1-4 594.64 Trifluoromethyl, dimethoxybenzyl ~4.1
I-6230 365.40 Pyridazine, phenethylamino ~2.8
Compound 1 ~310 (estimated) Thietan-3-yloxy, methylpyrimidine ~1.5

Notes:

  • The target compound’s isobutyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Insights :

  • The target compound likely shares a similar coupling strategy with G1-4, utilizing DMF as a polar aprotic solvent to facilitate nucleophilic substitution or amidation .
  • Lower yields in G1-4 (48%) highlight challenges in purifying bulky aromatic derivatives.

Pharmacological Implications

  • Thieno-pyrimidinone Core: Common in kinase inhibitors (e.g., JAK2, EGFR). The target compound’s isobutyl group may optimize steric interactions in hydrophobic pockets.
  • Ethyl Benzoate vs. Trifluoromethyl Groups :
    • Ethyl benzoate acts as a prodrug moiety, enhancing oral bioavailability through esterase-mediated hydrolysis.
    • G1-4’s trifluoromethyl group improves target affinity but may increase off-target binding risks .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield and purity?

A multi-step synthesis approach is typically employed, involving:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2: Thioether linkage introduction using a coupling reagent (e.g., EDCI/HOBt) to attach the acetamido-benzoate moiety.
  • Step 3: Esterification under mild acidic conditions to preserve labile functional groups.

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility.
  • Monitor reaction progress via TLC or HPLC to minimize by-products.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Example Data from Analogous Compounds :

IntermediateYield (%)Melting Point (°C)
4j77214–215
4k78208–209
4l83>300

Q. Which spectroscopic techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Confirm substituent connectivity (e.g., thioether protons at δ 3.8–4.2 ppm, ester carbonyl at ~170 ppm).
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Critical Note : Assign NOESY/HSQC correlations to resolve stereochemical ambiguities in crowded regions.

Q. What in vitro models are suitable for initial antimicrobial screening?

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).
  • Method : Agar diffusion assay with zones of inhibition measured after 24–48 hours.
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How can molecular docking predict binding affinity to bacterial targets (e.g., dihydrofolate reductase)?

  • Software : Use AutoDock Vina for flexible ligand docking .
  • Protocol :
    • Prepare the receptor (e.g., PDB: 1DHF) by removing water molecules and adding polar hydrogens.
    • Define a grid box (20×20×20 Å) centered on the active site.
    • Set exhaustiveness ≥8 for robust sampling.
  • Validation : Compare docking scores (ΔG) with known inhibitors and cross-validate via MD simulations .

Q. How to resolve contradictions between docking predictions and empirical bioactivity data?

  • Scenario : High predicted affinity but low antimicrobial activity.
  • Solutions :
    • Reassess protonation states of ligand functional groups at physiological pH.
    • Test for off-target effects using transcriptomic or proteomic profiling.
    • Evaluate membrane permeability via logP/logD calculations or Caco-2 assays .

Q. What SAR strategies optimize the thienopyrimidine core for enhanced activity?

  • Modifications :
    • Vary the isobutyl group (e.g., cyclopropyl or aryl substitutions).
    • Replace the benzoate ester with bioisosteres (e.g., carbamate or amide).
  • Testing : Compare MIC values against wild-type and resistant microbial strains.
  • Case Study : Analogues with benzimidazole substituents showed improved activity against S. aureus (MIC = 8 µg/mL) .

Q. How to identify and mitigate synthesis by-products?

  • Analytical Tools :
    • HPLC-MS : Detect trace impurities (e.g., hydrolysis products).
    • X-ray Crystallography : Resolve structural anomalies in crystalline intermediates.
  • Mitigation :
    • Optimize reaction temperature to prevent thermal decomposition.
    • Use scavengers (e.g., molecular sieves) to absorb reactive by-products .

Q. What approaches elucidate mechanisms of action when bioactivity conflicts with known pathways?

  • Multi-Omics Integration :
    • Metabolomics : Identify disrupted metabolic pathways in treated microbes.
    • CRISPR-Cas9 Knockout Libraries : Pinpoint genetic targets via susceptibility screening.
  • Biochemical Assays : Measure enzyme inhibition kinetics (e.g., IC50 for DHFR) .

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